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Compound of Interest

Compound Name: N-Butyryl-N'-cinnamyl-piperazine

Cat. No.: B1231057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of N-Butyryl-N'-cinnamyl-
piperazine, a potent synthetic opioid and a key member of the cinnamylpiperazine class of

compounds. The synthesis is a two-step process commencing with the formation of the

intermediate N-cinnamylpiperazine, followed by its acylation to yield the final product. This

protocol includes comprehensive experimental procedures, data presentation in tabular format,

and visual diagrams of the synthesis workflow and its associated pharmacological context.

Introduction
N-Butyryl-N'-cinnamyl-piperazine, also known as AP-237 or Bucinnazine, is a synthetic

opioid characterized by a piperazine core with N-butyryl and N'-cinnamyl substitutions. First

synthesized in the 1960s, it has been identified as a potent analgesic agent. The prototypical

structure of N-Butyryl-N'-cinnamyl-piperazine serves as the foundation for a broader class of

synthetic opioids. Its primary mechanism of action involves agonism at the µ-opioid receptor.

This document outlines a reliable method for its laboratory-scale synthesis.

Data Presentation
Table 1: Physicochemical Data of Key Compounds
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Compound Formula
Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Appearance

N-

cinnamylpiper

azine

C₁₃H₁₈N₂ 202.30
162-165 (4

mmHg)[1]
31-33[1]

Crystalline

solid[1]

N-Butyryl-N'-

cinnamyl-

piperazine

C₁₇H₂₄N₂O 272.39

203-207

(0.05 mmHg)

[2]

-

Colorless

viscous

liquid[2]

N-Butyryl-N'-

cinnamyl-

piperazine

HCl

C₁₇H₂₅ClN₂O 308.85 - 184-187[2]
Colorless

needles[2]

Table 2: Summary of Reaction Parameters
Reaction
Step

Reactant
s

Solvent Base
Temperat
ure (°C)

Reaction
Time

Yield (%)

Synthesis

of N-

cinnamylpi

perazine

Piperazine,

Cinnamyl

chloride

Isopropano

l
- 70[1] 3 hours[1] 56[1]

Synthesis

of N-

Butyryl-N'-

cinnamyl-

piperazine

N-

cinnamylpi

perazine,

n-Butyryl

chloride

Chloroform

Sodium

bicarbonat

e

Room

Temperatur

e[2]

Several

hours[2]

73.8 (as

HCl salt)[2]

Experimental Protocols
The synthesis of N-Butyryl-N'-cinnamyl-piperazine is accomplished in two primary steps:

Synthesis of N-cinnamylpiperazine
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Acylation of N-cinnamylpiperazine to form N-Butyryl-N'-cinnamyl-piperazine

Step 1: Synthesis of N-cinnamylpiperazine
This procedure is adapted from established methods for the N-alkylation of piperazine.[1]

Materials:

Piperazine, anhydrous (2.5 moles)

Cinnamyl chloride (0.5 moles)

Isopropanol (1 L)

Chloroform (500 mL)

Sodium hydroxide solution

Water

Potassium carbonate, anhydrous

n-Hexane

Procedure:

In a suitable reaction vessel, dissolve 2.5 moles of anhydrous piperazine in 1 L of

isopropanol.

To this solution, add 0.5 moles of cinnamyl chloride dropwise at room temperature.

After the addition is complete, heat the reaction mixture to 70°C and stir for 3 hours.[1]

Remove the isopropanol by distillation under reduced pressure.

Dissolve the resulting residue in 500 mL of chloroform.

Wash the chloroform solution sequentially with sodium hydroxide solution and water.
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Dry the organic layer over anhydrous potassium carbonate and filter.

Remove the chloroform by distillation in vacuo.

The crude product is purified by sublimating the excess piperazine, followed by distillation of

the residue to obtain N-cinnamylpiperazine.

The product can be further purified by recrystallization from n-hexane.

Step 2: Synthesis of N-Butyryl-N'-cinnamyl-piperazine
This acylation step is based on a patented procedure.[2]

Materials:

N-cinnamylpiperazine (from Step 1) (6.5 g)

n-Butyryl chloride (3.4 g)

Sodium bicarbonate (2.7 g)

Chloroform (100 mL)

Water

Sodium sulfate, anhydrous

Dry benzene (for hydrochloride salt formation)

Dry hydrogen chloride gas

Procedure:

In a reaction flask, combine 6.5 g of N-cinnamylpiperazine and 2.7 g of sodium bicarbonate

in 100 mL of chloroform.

To this stirred mixture, add a solution of 3.4 g of n-butyryl chloride in chloroform dropwise.

Allow the reaction mixture to stir at room temperature for several hours.[2]
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Wash the chloroform solution with water.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the solution under reduced pressure to obtain a brown oil.

Distill the oily product under a nitrogen stream to yield pure N-cinnamyl-4-n-butyrylpiperazine

as a colorless viscous liquid (b.p. 203-207°C at 0.05 mmHg).[2]

Optional: Preparation of the Hydrochloride Salt

Dissolve the purified liquid in 100 mL of dry benzene.

Bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

Collect the crystalline precipitate by filtration.

Recrystallize the solid from an ethanol-ether mixture to obtain N-cinnamyl-4-propionyl

piperazine hydrochloride as colorless needles (m.p. 184-187°C).[2]
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Step 1: Synthesis of N-cinnamylpiperazine

Step 2: Acylation

Piperazine
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(Isopropanol, 70°C)

Cinnamyl Chloride

N-cinnamylpiperazine

Acylation
(Chloroform, NaHCO₃)n-Butyryl Chloride N-Butyryl-N'-cinnamyl-piperazine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of N-
Butyryl-N'-cinnamyl-piperazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231057#synthesis-of-n-butyryl-n-cinnamyl-
piperazine-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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